molecular formula C11H17N3 B8738215 3-(Piperidin-1-ylmethyl)pyridin-2-amine

3-(Piperidin-1-ylmethyl)pyridin-2-amine

Cat. No.: B8738215
M. Wt: 191.27 g/mol
InChI Key: FJUXGVUOOWGYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-ylmethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with an amino group at the second position and a piperidinylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)pyridin-2-amine typically involves the reaction of 2-chloro-3-(1-piperidinylmethyl)pyridine with ammonia or an amine source under suitable conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C11H17N3/c12-11-10(5-4-6-13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2,(H2,12,13)

InChI Key

FJUXGVUOOWGYGR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(N=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine (196 mg, 0.609 mmol) was dissolved in EtOH (95%, 2 mL) at 23° C., and treated with hydrazine monohydrate (0.0320 mL, 0.670 mmol) in a dropwise fashion. The resulting mixture was warmed to reflux and stirred for 3 h at reflux. The solution was treated with additional hydrazine monohydrate (0.150 mL, 3.050 mmol), and reflux continued. After 14 h at reflux, the mixture was cooled to RT, and concentrated using a rotary evaporator to a white paste. The resulting white paste was dissolved in CHCl3: IpOH (3:1, 75 mL), and washed with saturated NaHCO3 (3×50 mL), and H2O (1×50 mL). The organic layer was dried over MgSO4 and concentrated in vacuo to provide the title compound as a white solid. MS m/z: 192 (M+H).
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.032 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three

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